Methyltrioctylammonium iodide
Overview
Description
It has a linear formula of [CH3(CH2)6CH2]3N(I)CH3 . Its CAS Number is 35675-86-6 and it has a molecular weight of 495.61 .
Synthesis Analysis
While specific synthesis methods for Methyltrioctylammonium iodide were not found in the search results, trialkylammonium salts, which include this compound, have been widely applied in synthesis . They are known to display dual reactivity through both the aryl group and the N-methyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been suggested that the hydrogen bonds are a major factor that stabilizes the methylammonium iodide monomers and dimers . The dimeric structure exhibits geometry with each iodine atom shared by two neighboring hydrogen atoms in the methylammonium cation molecules .
Chemical Reactions Analysis
This compound, as a type of trialkylammonium salt, is known to display dual reactivity through both the aryl group and the N-methyl groups . These salts have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, and more recently, methylation . The degradation of these salts has been studied, with thermal degradation to methyl iodide and the parent aniline being observed .
Physical and Chemical Properties Analysis
It has a refractive index n20/D 1.493 and a density of 1.041 g/mL at 20 °C .
Scientific Research Applications
Optical Redox Chemical Sensors
Methyltrioctylammonium chloride, related to methyltrioctylammonium iodide, has been used in the development of novel optical sensors. These sensors operate based on redox reactions and have been applied for the determination of iodide and nitrite in various samples, such as tablets, powdered milk, urine, food, saliva, and water. The optode membranes in these sensors, constructed with methyltrioctylammonium chloride immobilized on triacetylcellulose polymer, show potential for sensitive and rapid detection of these ions (Rastegarzadeh & Pourreza, 2009); (Rastegarzadeh & Kalantaripour, 2012).
Photocatalytic Hydrogen Generation
Methylammonium lead iodide, in equilibrium with aqueous solution, has been explored for photocatalytic hydrogen generation from hydriodic acid. This research highlights the potential of organometal halide perovskite materials like methylammonium lead iodide in energy-related applications, particularly in solar energy conversion (Park et al., 2016).
Liquid-Liquid Microextraction Techniques
Methyltrioctylammonium chloride is integral in dispersive liquid-liquid microextraction methods, aiding in the determination of trace elements like bismuth in pharmaceutical and serum samples. Its role in enhancing the efficiency and precision of such extraction processes is significant (Rastegarzadeh, Pourreza, & Larki, 2014).
Perovskite Material Research for Solar Cells
Methylammonium lead iodide is extensively studied in the context of perovskite solar cells. Research focuses on understanding its stability, degradation mechanisms, and strategies for enhancing its photovoltaic efficiency. These findings are critical for advancing solar cell technology (Deretzis et al., 2018).
Mechanism of Action
While the specific mechanism of action for Methyltrioctylammonium iodide was not found in the search results, it is known that iodine has several effects on thyroid function . In hyperthyroid patients, iodine acutely inhibits hormonal secretion . This is the most acute effect of iodine on thyroid status, occurring within hours of the start of therapy .
Safety and Hazards
Future Directions
Methyltrioctylammonium iodide has been used in a novel combination for the selective reduction of Fe3+ and recovery of Ga3+ by solvent extraction . This dual-purpose ionic liquid has been used for the extraction of gallium from iron chloride solutions . The reduction of Fe3+ to Fe2+ by the iodide counterion was found to inhibit Fe transport, facilitating quantitative Ga extraction by the ionic liquid with minimal Fe extraction from 2 M HCl . This suggests potential future applications in the field of solvent extraction .
Properties
IUPAC Name |
methyl(trioctyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.HI/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUCTDNDAXEAOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5137-55-3 (Parent) | |
Record name | Methyltrioctylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00957060 | |
Record name | N-Methyl-N,N-dioctyloctan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35675-86-6 | |
Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35675-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltrioctylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N,N-dioctyloctan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltrioctylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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